(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
Description
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone features a 2-chlorophenyl-substituted isoxazole core linked via a methanone bridge to a piperidine ring modified with a furan-2-ylmethylthio methyl group.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-20(21(24-28-15)18-6-2-3-7-19(18)23)22(26)25-10-8-16(9-11-25)13-29-14-17-5-4-12-27-17/h2-7,12,16H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHLHAFREAKMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews various studies highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C21H21ClN2O5S
- Molecular Weight : 448.92 g/mol
- CAS Number : 1448073-73-1
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial, antifungal, and anticancer domains. The following sections summarize key findings from various studies.
Antibacterial Activity
Studies have demonstrated that derivatives of isoxazole and piperidine possess significant antibacterial properties. For instance:
- Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic processes.
- In Vitro Studies : The compound showed activity against several strains including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 512 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
| K. pneumoniae | 128 |
Antifungal Activity
The compound also exhibits antifungal properties:
- Activity Spectrum : Effective against Candida albicans and other fungal pathogens.
- Study Findings : Inhibition of fungal growth was noted with MIC values comparable to those of established antifungal agents .
Anticancer Potential
Research into the anticancer properties of this compound is ongoing:
- Cell Lines Tested : Various cancer cell lines have been evaluated, including breast and colon cancer models.
- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation have been observed, suggesting a potential role in cancer therapy .
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a promising profile with significant inhibition observed at lower concentrations compared to traditional antibiotics .
- Case Study on Antifungal Activity :
Scientific Research Applications
Scientific Research Applications of 2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride
2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride, with the CAS number 1052540-16-5, is a chemical compound with a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, biochemical studies, and pharmaceutical development.
Chemical Reactions
2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride can undergo several types of chemical reactions:
- Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution: Can undergo nucleophilic substitution reactions to form different derivatives using nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Applications in Scientific Research
2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride is used in various scientific disciplines:
- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
- Biology: It is used in the study of biochemical pathways and enzyme interactions.
- Medicine: It acts as a precursor in the synthesis of pharmaceuticals with potential analgesic and anti-inflammatory properties.
- Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Biological Activities
2-Amino-1,1-bis(4-chlorophenyl)ethan-1-ol hydrochloride exhibits diverse pharmacological properties:
- Antibacterial Activity: Compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity: It has shown activity against several fungal strains, with effective MIC values against Candida albicans.
- Anti-inflammatory Activity: It inhibits the production of nitric oxide (NO) in LPS-induced RAW 264.7 cells, indicating its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (MIC) | Notes |
|---|---|---|
| Antibacterial | 0.0039−0.025 mg/mL | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Varies by strain | Effective against Candida spp. |
| Anti-inflammatory | Significant inhibition observed | Inhibits NO production in RAW 264.7 cells |
Case Studies
- Antimicrobial Efficacy: Studies have assessed antimicrobial activity against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth with selectivity for certain strains.
- Inflammation Model: In an inflammation model induced by HMGB1, the compound showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s isoxazole ring distinguishes it from analogs with thiazole (), pyrazole (), or thiazolidinone () cores. For example:
Piperidine/Piperazine Modifications
The piperidine ring in the target compound is functionalized with a furan-thioether group, differing from:
Substituent Effects on Bioactivity
- Furan-Thioether Linkage: Present in both the target compound and ’s thiazolidinone derivative, this group may confer metabolic stability or act as a hydrogen-bond acceptor in enzyme interactions.
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
Metabolic Stability
Agrochemical Potential
- The furan-thioether and chlorophenyl groups align with pesticidal chemistries (), indicating utility in pest management. However, ecotoxicological studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
